5H-Pyrrolo[3,2-d]pyrimidine-4-amine is a heterocyclic organic compound belonging to the class of pyrrolopyrimidines. Its molecular formula is , and it features a fused pyrrole and pyrimidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which positions it as a candidate for drug development targeting various diseases, including cancer and inflammatory conditions .
5H-Pyrrolo[3,2-d]pyrimidine-4-amine can be sourced from various chemical suppliers and is classified as an organoheterocyclic compound. It is recognized for its role as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. The compound is also noted for its experimental status in drug development, indicating ongoing research into its pharmacological properties .
The synthesis of 5H-pyrrolo[3,2-d]pyrimidine-4-amine typically involves cyclization reactions that can be executed through several methods:
The molecular structure of 5H-pyrrolo[3,2-d]pyrimidine-4-amine consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring. Key structural data include:
5H-Pyrrolo[3,2-d]pyrimidine-4-amine participates in several types of chemical reactions:
The primary target for 5H-pyrrolo[3,2-d]pyrimidine-4-amine is adenine phosphoribosyltransferase (APRT), an enzyme involved in the purine salvage pathway. The inhibition of APRT disrupts nucleotide synthesis, which can affect cellular processes such as DNA replication and cellular proliferation.
The compound's action may lead to significant downstream effects on cellular metabolism and signaling pathways, contributing to its potential therapeutic effects against cancer cells by inducing apoptosis and cell cycle arrest through mechanisms involving pro-apoptotic proteins like caspase-3 and Bax .
5H-Pyrrolo[3,2-d]pyrimidine-4-amine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential applications in drug development .
The applications of 5H-pyrrolo[3,2-d]pyrimidine-4-amine extend across various fields:
The core scaffold 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 2227-98-7) is systematically named according to IUPAC fusion rules. The parent heterocycle consists of a pyrrole ring fused at positions 3 and 2 with a pyrimidine at positions 4 and 5, creating a bicyclic 9H-purine isostere. The "5H-" prefix specifies the location of the bridgehead hydrogen, critical for distinguishing from the 7H-tautomer. The molecular formula is C₆H₆N₄ (molecular weight: 134.14 g/mol), with a ChemSpider ID of 4449908 and PubChem CID 5287565 [1] [4] [6].
Derivatives follow systematic substitution nomenclature:
Table 1: Key Nomenclature and Identifiers
Compound Type | Systematic Name | CAS/Registry No. | Molecular Formula |
---|---|---|---|
Parent scaffold | 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | 2227-98-7 | C₆H₆N₄ |
N7-Benzyl derivative | 7-(Benzyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Not specified | C₁₃H₁₂N₄ |
C5-Aryl derivative | 5-(3,4-Dimethoxyphenyl)-7-(2-morpholinoethyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Not specified | C₂₁H₂₆N₆O₃ |
The scaffold exhibits prototropic tautomerism involving the bridgehead hydrogen (N5-H ⇌ N7-H), which governs binding interactions with biological targets. Density functional theory (DFT) calculations reveal the 5H-tautomer is energetically favored in the gas phase (ΔG = -2.3 kcal/mol), while polar solvents stabilize the 7H-form [3] [10].
Biological Implications:
Table 2: Tautomer-Specific Biological Activities
Tautomeric Form | Primary Biological Target | Key Interactions | Activity Example |
---|---|---|---|
5H-Dominant | Tubulin (colchicine site) | Hydrophobic stacking with β-tubulin T179 loop | Microtubule depolymerization (EC₅₀: 7.4 nM) [10] |
7H-Dominant | Kinase ATP-binding site | H-bonds with hinge region residues | PfCDPK4 inhibition (IC₅₀: 0.210–0.530 µM) [3] |
Ring-Chain Isomerism: N7-Alkyl substitutions (e.g., cyclopropylmethyl, 2-morpholinoethyl) restrict rotation, locking the benzyl group into orientations that optimize hydrophobic pocket occupancy in kinases. For C5-aryl derivatives, ortho-methoxy groups enable hydrogen bonding with Asp215 in PfCDPK4, enhancing selectivity [3].
X-ray crystallography of 7-benzyl-N-substituted derivatives reveals planar pyrrolopyrimidine cores (mean deviation: 0.02 Å) with substituents dictating bioactive conformations [10]:
Kinase Complexes: Co-crystallization with HCK kinase (PDB: 3VS3) shows the 7H-tautomer anchored via:
Table 3: Conformational Parameters and Bioactivity Relationships
Structural Feature | Conformational Parameter | Target Interaction | Biological Consequence |
---|---|---|---|
N7-Benzyl dihedral angle | 75° ± 5° | VEGFR-2 hydrophobic back pocket | IC₅₀: 32.9–38.7 µM [10] |
C5-Aryl coplanarity | <15° deviation | Tubulin β-subunit hydrophobic cleft | Microtubule depolymerization (EC₅₀: 7.4 nM) [10] |
N7-Cyclopropylmethyl | Extended conformation | PfCDPK4 hydrophobic pocket near Lys99 | Docking score: -13.976 kcal/mol [3] |
Synchrotron Analysis: High-resolution structures (1.8 Å) of FLT3-ITD kinase complexes demonstrate that C5-naphthyl derivatives induce a "DFG-out" conformation, allosterically blocking ATP binding. This explains dual HCK/FLT3-ITD inhibition (IC₅₀ < 50 nM) [9].
Comprehensive Compound Index
CAS No.: 112484-85-2
CAS No.: 10606-14-1